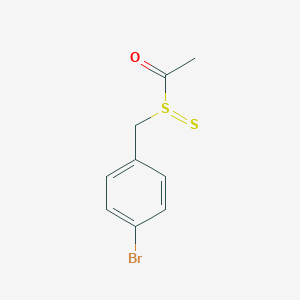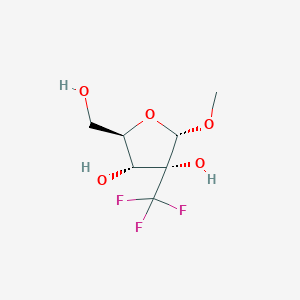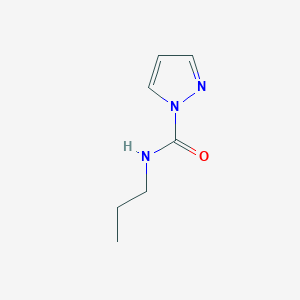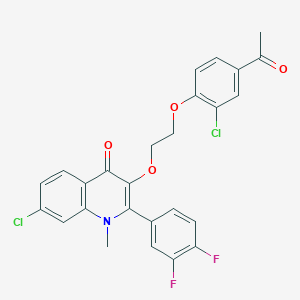![molecular formula C8H11NO2 B12857803 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- CAS No. 27396-40-3](/img/structure/B12857803.png)
2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- can be achieved through several synthetic routes. One common method involves the reaction of 2(5H)-furanone with an appropriate amine, such as 1-methylpropylamine, under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furanone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furanone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 5-[(1-ethylpropyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylbutyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylpentyl)imino]-
Uniqueness
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is unique due to its specific structural features, such as the presence of the 1-methylpropyl group attached to the imino moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
27396-40-3 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-butan-2-yliminofuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3 |
Clave InChI |
OHKFAGZPMCHTPO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N=C1C=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



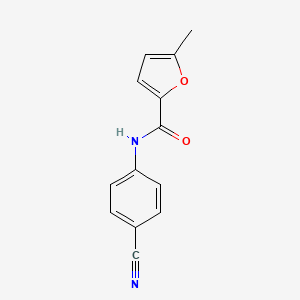
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
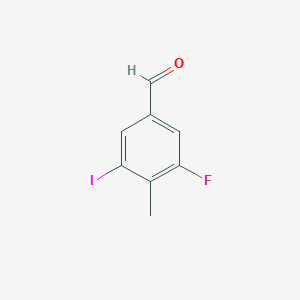
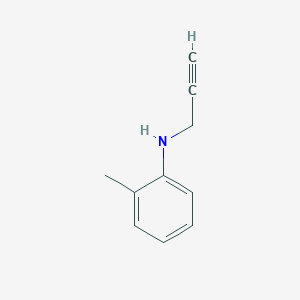

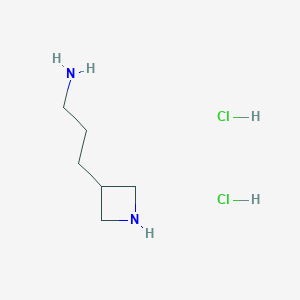
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
